4-甲氧基-N-4-吡啶基苯甲酰胺

描述

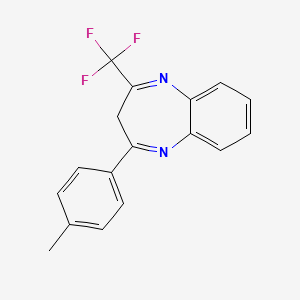

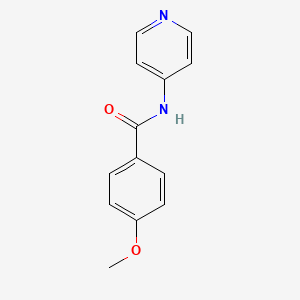

4-methoxy-N-4-pyridinylbenzamide is a chemical compound studied for its molecular structure, synthesis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The compound was synthesized using acylation reactions of aminophenol and 4-metoxybenzoylchloride in tetrahydrofuran (THF) (Karabulut et al., 2014).

- Another synthesis method involves no-carrier-added [18F]F− trapped on a QMA cartridge and eluted with MeCN(aq) (Hayashi et al., 2012).

Molecular Structure Analysis

- The molecular structure was determined using single crystal X-ray diffraction and DFT calculations, revealing that intermolecular interactions influence the molecular geometry (Karabulut et al., 2014).

- Another study found that the central pyridine ring in a similar compound carries four substituents, forming dihedral angles with other rings in the structure (Al‐Refai et al., 2016).

Chemical Reactions and Properties

- The kinetics of hydrolysis of methoxy functions in similar compounds have been determined, showing different hydrolysis rates for different methoxy groups (Cox et al., 1992).

- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various cancer cell lines (Huang et al., 2020).

Physical Properties Analysis

- Physical properties such as bond lengths, bond angles, and dihedral angles can be compared with theoretical DFT and X-ray crystallographic data (Karabulut et al., 2014).

Chemical Properties Analysis

- A study on a similar compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine, shows its potential as a serotonin 5‐HT1A antagonist (Plenevaux et al., 2000).

- The photoreaction of 2-halo-N-pyridinylbenzamide studied shows intramolecular cyclization mechanisms involving phenyl radicals (Park et al., 2001).

科学研究应用

抗炎活性

一项研究重点介绍了取代的(吡啶-4-基)苯基-2-甲氧基苯甲酰胺衍生物的抗炎活性。一些合成化合物显示出显着的药理反应,在低浓度下超过了参考对照,表明它们作为抗炎剂的潜力(Azza A. Hussain 等人,2015)。

受体结合研究

涉及 4-取代脯氨醇衍生物的受体结合研究,作为新的甲氧基苯甲酰胺衍生物的前体,揭示了各种受体亚型之间有趣的构效关系,表明它们在神经精神疾病研究中的效用(Cornelia Heindl 等人,2003)。

缓蚀

包括甲氧基苯甲酰胺在内的吡啶衍生物已被研究其在酸性环境中对钢表面的缓蚀性能。这些衍生物显示出显着的抑制效率,表明它们在工业防腐中的潜在应用(K. R. Ansari 等人,2015)。

分子对接和激酶抑制

探索了针对细胞间质-上皮转化因子 (c-MET) 的癌症治疗的 3-甲氧基-N-苯基苯甲酰胺衍生物的设计和合成。一些化合物对 c-MET 表现出有效的抑制活性,突出了它们在癌症治疗策略中的潜力(Yingnan Jiang 等人,2016)。

未来方向

属性

IUPAC Name |

4-methoxy-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCYIPIOMMKQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)

![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)